molecular formula C12H16N4 B4987810 N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide

N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide

Cat. No. B4987810
M. Wt: 216.28 g/mol
InChI Key: SSSPVDPJHQLWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI is a synthetic compound that belongs to the class of imidoformamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis. Inhibition of DHODH by DPI leads to a decrease in the production of pyrimidine nucleotides, which results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DPI has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. DPI has also been shown to inhibit the activation of T cells, which play a key role in the immune response. In addition, DPI has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

DPI has several advantages and limitations for use in lab experiments. One of the main advantages of DPI is its specificity for DHODH, which makes it an ideal tool for studying the role of DHODH in various biological processes. However, DPI has a relatively short half-life, which can limit its use in long-term experiments. In addition, DPI has a low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of DPI. One area of research is the development of more potent and selective inhibitors of DHODH, which could lead to the development of more effective therapies for autoimmune diseases and cancer. Another area of research is the study of the role of DHODH in other biological processes, such as mitochondrial function and cell metabolism. Finally, the development of new methods for the synthesis of DPI could lead to the production of more stable and soluble forms of the compound, which could make it more useful for lab experiments.

Synthesis Methods

The synthesis of DPI involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxaldehyde in the presence of a base. The resulting product is then treated with an isocyanate to obtain DPI. The synthesis of DPI is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

DPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DPI has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N,N-dimethyl-N'-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(2)10-13-12-8-9-16(14-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSPVDPJHQLWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.